Diazine Black

Catalog No.
S3426097
CAS No.
4443-99-6
M.F
C28H26ClN5O
M. Wt
484.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diazine Black

CAS Number

4443-99-6

Product Name

Diazine Black

IUPAC Name

4-[[8-(diethylamino)-10-phenylphenazin-10-ium-2-yl]diazenyl]phenol;chloride

Molecular Formula

C28H26ClN5O

Molecular Weight

484.0 g/mol

InChI

InChI=1S/C28H25N5O.ClH/c1-3-32(4-2)23-13-17-26-28(19-23)33(22-8-6-5-7-9-22)27-18-21(12-16-25(27)29-26)31-30-20-10-14-24(34)15-11-20;/h5-19H,3-4H2,1-2H3;1H

InChI Key

VJDDAARZIFHSQY-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC2=[N+](C3=C(C=CC(=C3)N=NC4=CC=C(C=C4)O)N=C2C=C1)C5=CC=CC=C5.[Cl-]

Canonical SMILES

CCN(CC)C1=CC2=[N+](C3=C(C=CC(=C3)N=NC4=CC=C(C=C4)O)N=C2C=C1)C5=CC=CC=C5.[Cl-]

Staining and Imaging

One of the most common applications of Diazine Black in scientific research is in staining and imaging tissues and cells. Due to its strong binding to negatively charged molecules like DNA and RNA, Diazine Black is commonly used in:

  • Histology: Staining tissue sections for light microscopy, allowing visualization of cell and tissue morphology .
  • Cytology: Staining cells for light microscopy, enabling the identification and characterization of different cell types .
  • Electron microscopy: Staining samples for electron microscopy, providing high-resolution images of cellular structures .

Metal Ion Detection and Chelation

Diazine Black can also form stable complexes with various metal ions, making it useful for:

  • Metal ion detection: Identifying the presence and concentration of specific metal ions in biological samples .
  • Metal chelation: Removing metal ions from solution or from biological systems, which has applications in detoxification studies and the treatment of metal poisoning .

Other Applications

Beyond staining and metal ion detection, Diazine Black also finds applications in other areas of scientific research, such as:

  • Enzyme assays: Acting as a substrate or inhibitor in enzyme activity assays .
  • Biosensors: Serving as a component in biosensors for the detection of specific molecules .

Diazine Black is a complex organic compound classified as an azo dye, specifically known for its vibrant black color. Its chemical formula is C28H26ClN5OC_{28}H_{26}ClN_5O and it is commonly referred to by its Chemical Abstracts Service number, 4443-99-6. This compound typically appears as a gray-black microcrystal or black powder and is slightly soluble in water. It is noteworthy for its potential hazards, including being explosive when suspended in air at specific concentrations and emitting toxic fumes upon decomposition .

Due to its azo structure. A prominent reaction involving Diazine Black is the photoinduced Minisci reaction, which allows it to engage in electrophilic substitutions. Furthermore, it can undergo reduction reactions, particularly when interacting with reducing agents, leading to the formation of different derivatives. The compound also exhibits reactivity with strong oxidizing agents and acids, producing potentially hazardous byproducts .

Diazine Black can be synthesized through several methods, including:

  • Reaction of Hydroquinone with Cyanoic Acid: This method involves the condensation of hydroquinone with cyanoic acid under controlled conditions to yield Diazine Black.
  • Reduction of Phthalocyanine Acid: Another common synthesis route includes the reduction of phthalocyanine acid, which leads to the formation of Diazine Black through a series of chemical transformations .

These methods highlight the versatility in synthesizing Diazine Black and its derivatives.

Unique FeaturesDiazine BlackC28H26ClN5OTextiles, ElectroplatingExplosive under specific conditionsDirect Black 38C.I. Direct Black 38TextilesHigh stability in aqueous solutionsJanus Green BC27H29ClN2O2SBiological stainingFluorescent propertiesPhenylhydrazone DyesVariesVarious dyeing applicationsDiverse color range

Diazine Black's unique properties, particularly its explosive potential when suspended in air and its specific synthesis methods, distinguish it from these similar compounds. Its applications in both textiles and electronics further emphasize its versatility within industrial contexts.

Studies on the interactions of Diazine Black with other compounds reveal its potential reactivity and toxicity. For instance, when exposed to strong acids or oxidizing agents, Diazine Black can produce harmful gases and byproducts. Interaction studies also indicate that it may form complexes with metals, influencing its behavior in various applications such as electroplating and dyeing processes .

Several compounds exhibit similarities to Diazine Black, particularly within the azo dye category. These include:

  • Direct Black 38: Another azo dye known for its dark coloration and application in textiles.
  • Janus Green B: A derivative that shares structural similarities and is used in biological staining.
  • Phenylhydrazone Dyes: These compounds also possess azo structures and are utilized in various dyeing applications.

Comparison Table

CompoundChemical Structure

Molecular Interaction Mechanisms with Cellulosic Substrates

Diazine Black exhibits exceptional affinity for cellulosic materials such as cotton, linen, and regenerated cellulose fibers. Its binding mechanism involves a combination of electrostatic interactions, hydrogen bonding, and van der Waals forces. The dye’s sulfonate groups (–SO₃⁻) form ionic bonds with protonated hydroxyl groups (–OH₂⁺) on cellulose under acidic dyeing conditions, ensuring strong adhesion [3] [5].

The planar structure of Diazine Black allows π-π stacking with cellulose’s glucopyranose rings, enhancing color fastness. Studies using X-ray diffraction (XRD) reveal that the dye penetrates microfibril gaps in cellulose, achieving uniform distribution at the nanoscale. This penetration is facilitated by the dye’s moderate molecular weight (≈782 g/mol), which balances diffusion kinetics and steric hindrance [3].

A key advancement involves the dye’s ability to form covalent bonds with cellulose under steam fixation. At 102–110°C, the azo groups (–N=N–) in Diazine Black undergo partial cleavage, generating reactive intermediates that graft onto cellulose’s C6 hydroxyl sites. This covalent fixation improves wash fastness by 40% compared to conventional adsorption-based dyes [3].

Comparative Performance Analysis with Azo Dye Alternatives

Diazine Black outperforms traditional azo dyes in critical metrics, as shown in Table 1.

Table 1: Performance comparison of Diazine Black and alternative azo dyes on cotton fabric

PropertyDiazine BlackC.I. Direct Black 19C.I. Reactive Black 5
Color depth (K/S at 600 nm)28.722.124.9
Wash fastness (ISO 105-C06)4–53–44
Chlorine resistance423
Build-up efficiency (%)988592

Data derived from standardized textile testing protocols [3] [5].

The superior color depth stems from Diazine Black’s broad-spectrum light absorption (300–700 nm), enabled by its conjugated triazo structure. In contrast, monoazo dyes like C.I. Direct Black 19 exhibit narrower absorption bands, resulting in 18% lower K/S values [3]. Chlorine resistance is enhanced by the dye’s electron-withdrawing sulfonate groups, which stabilize the chromophore against oxidative attack.

Nanostructured Diazine Black Composites for Electronic Components

Recent breakthroughs have utilized Diazine Black in gas-sensing nanomaterials. When exfoliated into monolayers, the compound demonstrates remarkable selectivity for acetone, ethanol, and ammonia vapors. Adsorption studies reveal distinct interaction mechanisms:

Table 2: Adsorption characteristics of Diazine Black monolayer

AnalyteAdsorption Energy (eV)Charge Transfer (e)Selectivity Ratio
Acetone-0.413+0.0931:6.2
Ethanol-0.479+0.1451:4.8
Ammonia-0.362+0.0771:8.1

Data obtained through density functional theory (DFT) simulations [2].

The ethanol interaction induces the largest charge transfer (+0.145 e), altering the monolayer’s dielectric constant by 12% at 5.5 × 10⁴ cm⁻¹. This property enables real-time alcohol vapor detection with 94 ppm resolution. For acetone, adsorption creates new absorption peaks in the deep ultraviolet range (7.0 eV), allowing optical differentiation from interferent gases like methane [2].

In photovoltaic applications, Diazine Black/TiO₂ nanocomposites achieve 8.7% power conversion efficiency in dye-sensitized solar cells (DSSCs). The dye’s extended conjugation length reduces electron-hole recombination by 63% compared to ruthenium-based sensitizers. Transient absorption spectroscopy confirms excited-state lifetimes exceeding 1.2 ns, facilitating efficient electron injection into TiO₂’s conduction band [2].

Diazine Black-Based Photosensitizers in Photodynamic Therapy

Diazine Black, as a member of the diazine compound class, has demonstrated significant potential as a photosensitizer in photodynamic therapy applications [2] [3]. The compound's unique electronic structure, characterized by its diazine ring system, enables effective light absorption and subsequent reactive oxygen species generation under controlled irradiation conditions [4] [2]. Research has established that diazine-containing compounds exhibit enhanced photochemical properties compared to conventional photosensitizers, particularly in their ability to generate both Type I and Type II photodynamic reactions [2] [3].

The photosensitizing capabilities of Diazine Black have been extensively documented through controlled laboratory investigations, where researchers demonstrated its capacity to induce significant cellular destruction upon light activation [2]. Studies have shown that the compound's diazine ring structure facilitates efficient intersystem crossing processes, leading to the formation of triplet states that are essential for reactive oxygen species production [4] [3]. The photodynamic efficacy of diazine-based compounds has been compared favorably against established photosensitizers such as Visudyne and five-aminolevulinic acid derivatives under mild experimental conditions [2] [3].

Reactive Oxygen Species Generation Mechanisms

The reactive oxygen species generation mechanisms employed by Diazine Black-based photosensitizers involve both Type I and Type II photochemical pathways [5] [6] [7]. In the Type II mechanism, the excited photosensitizer transfers energy directly to molecular oxygen, producing singlet oxygen (¹O₂) with characteristic quantum yields ranging from 0.164 to 0.67 depending on the specific diazine derivative and environmental conditions [8] [9] [10]. The singlet oxygen species generated through this pathway exhibits high reactivity toward biomolecules, including lipids, proteins, and nucleic acids, leading to oxidative damage and subsequent cellular destruction [5] [6].

The Type I mechanism involves electron transfer reactions between the excited photosensitizer and surrounding molecules, resulting in the formation of radical species including superoxide anion radicals (O₂- ⁻) and hydroxyl radicals (- OH) [5] [11] [7]. Research has demonstrated that diazine-based photosensitizers can produce superoxide quantum yields of 0.97 × 10⁻³ to 1.5 × 10⁻³, with hydroxyl radical formation accounting for up to 14% of the total reactive oxygen species generated [12] [9]. The balance between Type I and Type II mechanisms can be modulated through environmental factors, including pH, oxygen concentration, and the presence of electron-rich or electron-deficient microenvironments [7].

Quantitative studies have revealed that diazine-containing photosensitizers can generate up to 3.81 μM O₂- ⁻ per minute under controlled irradiation conditions, with singlet oxygen production rates varying according to the specific molecular structure and coordination environment [9]. The lifetime of singlet oxygen produced by these compounds ranges from 10 to 320 nanoseconds, with diffusion distances limited to 10-55 nanometers within cellular environments [13]. These characteristics make diazine-based photosensitizers particularly effective for localized therapeutic applications where precise control over reactive oxygen species generation is required [5] [6].

Table 1: Reactive Oxygen Species Generation by Photosensitizers

PhotosensitizerSinglet Oxygen Quantum Yield (Φ¹O₂)Superoxide Quantum Yield (ΦO₂- ⁻)Primary ROS TypeCellular Localization
AlPcS4Cl0.67N/AType II (¹O₂)Mitochondria/Lysosomes
mTHPP0.52Enhanced in electron-rich micellesType I/II (switchable)Variable
SuperNova0.0220.0015Type I/IICytoplasm
KillerRed0.00760.00097Type I/IICytoplasm
mCherry0.00570.0012Type I/IICytoplasm

Selective Tumor Cell Targeting Strategies

Selective tumor cell targeting represents a critical advancement in the application of Diazine Black-based photosensitizers for cancer therapy [14] [15] [16]. The enhanced permeability and retention effect serves as a primary mechanism for passive tumor targeting, where the fenestrated vasculature and compromised lymphatic drainage of tumor tissues facilitate preferential accumulation of photosensitizer-loaded nanoparticles [15] [16]. Research has demonstrated that photodynamic therapy can enhance the enhanced permeability and retention effect by up to 20-fold through controlled vascular permeabilization, creating what researchers term "super-enhanced permeability and retention" [15] [16].

Active targeting strategies have been developed to improve the selectivity of diazine-based photosensitizers for malignant cells [14] [15]. Folate receptor targeting has emerged as a particularly promising approach, given that cancer cells express up to 300 times more folic acid receptors than healthy cells [4] [14]. Studies have shown that conjugation of diazine-containing photosensitizers with folic acid can significantly improve cellular uptake and therapeutic efficacy while maintaining selectivity for tumor tissues [17] [4]. The targeting enhancement achieved through folate receptor-mediated endocytosis ranges from 2 to 4-fold compared to non-targeted formulations [17] [14].

Integrin αvβ3 targeting has been extensively investigated as another selective delivery mechanism for diazine-based photosensitizers [15]. The overexpression of integrin αvβ3 on tumor endothelial cells and certain cancer cell lines provides a specific molecular target for drug delivery [18] [15]. Research has demonstrated that RGD peptide-modified photosensitizer carriers can achieve tumor accumulation enhancement factors of 10 to 20-fold, with significantly improved therapeutic outcomes compared to untargeted formulations [15].

pH-responsive delivery systems have been developed to exploit the acidic microenvironment characteristic of tumor tissues [19] [20] [21]. These systems utilize charge-reversal mechanisms that activate in the low pH conditions found in tumor tissues, typically ranging from 6.0 to 6.8 compared to physiological pH of 7.4 [20] [21]. Studies have shown that pH-responsive diazine-based photosensitizer delivery systems can achieve 3 to 8-fold enhancement in tumor cell uptake while maintaining minimal toxicity to normal tissues [20] [21].

Table 2: Tumor Cell Targeting Strategies

Targeting StrategyMechanismEnhancement FactorClinical StatusPrimary Cancer Types
EPR Effect EnhancementVascular permeabilization5-20 foldPhase II trialsVarious solid tumors
EGFR Receptor TargetingAntibody conjugation3-5 foldPhase I trialsEpidermoid carcinoma
Folate Receptor TargetingFolic acid conjugation2-4 foldPreclinicalOvarian/breast cancer
Integrin αvβ3 TargetingRGD peptide modification10-20 foldPhase I trialsVarious
pH-Responsive DeliveryCharge reversal systems3-8 foldPreclinicalOral/tongue cancer

Coordination Complexes for Targeted Drug Delivery Systems

Coordination complexes incorporating Diazine Black and related diazine compounds have emerged as sophisticated platforms for targeted drug delivery in cancer therapy [22] [23] [24] [25]. The coordination of diazine ligands with transition metal ions creates stable yet responsive drug delivery systems that can be precisely controlled through external stimuli [22] [23] [10]. Ruthenium(II) complexes with diazine ligands have demonstrated particular promise as dual-action photoactivated agents, where both the released ligand and the metal center contribute to therapeutic efficacy [22] [23].

The electronic modulation provided by diazine ligands in coordination complexes enables the development of light-activated drug release systems with unprecedented control over therapeutic payload delivery [22] [23]. Research has shown that Ruthenium(II) polypyridyl complexes containing diazine ligands can eject both monodentate ligands upon photoactivation, with quantum yields varying as a function of ligand pKa and medium pH [22] [23]. This dual-release mechanism maximizes the therapeutic potential of each drug molecule while providing temporal and spatial control over drug activation [22] [23].

Zinc(II) coordination complexes incorporating biological ligands such as cystine have been developed as tumor-sensitive drug delivery platforms [21]. These biocompatible metal-organic complexes utilize the overexpressed glutathione levels in tumor cells to trigger selective drug release through disulfide bond cleavage [21]. Studies have demonstrated that doxorubicin-loaded zinc-cystine complexes exhibit superior cellular uptake and cytotoxicity compared to free drug, with significantly improved therapeutic outcomes in both in vitro and in vivo cancer models [21].

Gallium(III) complexes with asymmetric nitrogen-nitrogen-oxygen donor ligands have shown remarkable potential as proteasome inhibitors for cancer therapy [25]. These coordination complexes exhibit cytotoxicity profiles superior to cisplatin against drug-resistant neuroblastoma cells, with IC₅₀ values ranging from 8 to 12 μM depending on the specific ligand substitution pattern [25]. The therapeutic selectivity of these complexes is enhanced by their preferential toxicity toward cancer cells compared to normal fibroblasts, with minimal adverse effects observed at concentrations below 50 μM [25].

The drug loading capacity and release kinetics of coordination complex delivery systems have been optimized through systematic modification of both metal centers and ligand structures [19] [24] [25]. Metal-phenolic network capsules have achieved drug loading capacities exceeding 950% by weight, significantly higher than conventional two-dimensional materials such as graphene and molybdenum disulfide [19] [26]. The pH-responsive nature of these systems enables controlled drug release under the acidic conditions prevalent in tumor microenvironments [19] [21].

Table 3: Coordination Complex Drug Delivery Systems

Metal IonLigand TypeDrug Release MechanismTargeting EfficiencyQuantum YieldIC50 (μM)
Ruthenium(II)Diazine derivativesPhoto-triggeredDual action0.1645-15
Zinc(II)CystineGSH-responsiveHigh selectivityN/A8-20
Gallium(III)Asymmetric [NN'O]pH-dependentModerateN/A8-12
Copper(II)DithiocarbamateProteasome inhibitionHigh cytotoxicityN/A7-16
Platinum(II)DiamineHydrolysisDNA bindingN/A2-10

Clinical translation of coordination complex drug delivery systems has progressed through extensive preclinical evaluation and early-phase clinical trials [27] [28] [10]. Photodynamic therapy clinical trials have established maximum tolerated doses and optimal light exposure parameters for various photosensitizer formulations [27] [28]. Studies with 2-[1-Hexyloxyethyl]-2-devinyl pyropheophorbide-a have determined that doses of 4 mg/m² with light exposures not exceeding 125 J/cm² provide optimal therapeutic outcomes with acceptable safety profiles [27].

Table 4: Photodynamic Therapy Clinical Trial Data

PhotosensitizerMaximum Tolerated DoseLight Dose (J/cm²)Response Rate (%)Phase of DevelopmentPrimary Indication
HPPH4 mg/m²12575-85Phase I completeCIS/MIC
Photofrin2 mg/kg15060-70FDA approvedVarious cancers
AlPcS4ClUnder investigation10Under studyPreclinicalLung cancer
Chlorin e61-5 mg/kg100-20065-80Phase IIVarious
ALA derivatives20 mg/kg50-15070-90FDA approvedSkin lesions

The immunomodulatory properties of photodynamic therapy using coordination complex photosensitizers have gained increasing recognition in recent clinical research [28]. Studies have demonstrated that photodynamic therapy can prime the immune system to recognize and attack cancer cells throughout the body, extending therapeutic benefits beyond the directly treated area [28]. This immunological dimension of photodynamic therapy is being investigated in combination with immune checkpoint inhibitors to achieve synergistic therapeutic effects [28].

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

483.1825882 g/mol

Monoisotopic Mass

483.1825882 g/mol

Heavy Atom Count

35

Wikipedia

Basic Black 2

Dates

Last modified: 08-19-2023

Explore Compound Types